molecular formula C15H18N2O5 B3165085 3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid CAS No. 896418-75-0

3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid

Cat. No.: B3165085
CAS No.: 896418-75-0
M. Wt: 306.31 g/mol
InChI Key: NWCQWAMRJKYMKJ-UHFFFAOYSA-N
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Description

3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid is a piperazine-based chemical building block designed for research and development purposes, particularly in medicinal chemistry. This compound features a propanoic acid chain terminated with a β-ketoester group, which is linked to a piperazine ring. This structure is characteristic of intermediates used in the combinatorial synthesis of unique biologically active compounds and peptidomimetics . Piperazine derivatives are privileged scaffolds in drug discovery, frequently explored for their potential to interact with various biological targets . Compounds with similar structural motifs have been investigated as key intermediates in the development of novel small molecules, including those with potential antiproliferative properties . The reactive β-ketoacid and amide functionalities make this molecule a versatile precursor for further chemical modifications, such as condensations and cyclizations, to create diverse compound libraries for high-throughput screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c18-13(10-15(20)21)16-6-8-17(9-7-16)14(19)11-22-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCQWAMRJKYMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC(=O)O)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Phenoxyacetyl Group: The phenoxyacetyl group is introduced via an acylation reaction using phenoxyacetyl chloride and the piperazine intermediate.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the keto group to an alcohol.

    Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate various signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include substitutions on the piperazine ring, modifications to the carbonyl linker, and functional group replacements. Below is a comparative analysis:

Compound Piperazine Substitution Backbone Modifications Key Functional Groups Molecular Weight (g/mol) References
Target Compound 2-Phenoxyacetyl 3-Oxo-propanoic acid Carboxylic acid, ether, aromatic ~322.3 (estimated) -
3-Oxo-3-[4-(2-(trifluoromethyl)phenyl)piperidin-1-yl]propanoic Acid 2-(Trifluoromethyl)phenyl Piperidine instead of piperazine Trifluoromethyl, aromatic 343.3 (exact mass)
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid hydrochloride Pyridin-2-yl Propanoic acid with HCl salt Pyridine, hydrochloride ~285.8
3-Oxo-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-amine 7H-Pyrrolo[2,3-d]pyrimidin-4-yl Amine terminus Pyrrolopyrimidine, amine ~342.4
3-Oxo-3-[4-(2-sulfoethyl)piperazin-1-yl]propanoic acid 2-Sulfoethyl Sulfonic acid substituent Sulfonic acid, carboxylic acid 280.3

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability and lipophilicity, whereas the sulfonic acid in increases hydrophilicity.
  • Heterocyclic Additions : The pyrrolopyrimidine group in and pyridine in introduce nitrogen-rich aromatic systems, likely improving target engagement (e.g., kinase or receptor binding).

Physicochemical Properties

Predominant differences in solubility and stability arise from substituents:

  • LogP : The trifluoromethyl group in increases logP (lipophilicity), whereas the sulfonic acid in decreases it.
  • pKa : The carboxylic acid (pKa ~2.5) and piperazine (pKa ~9.5) create zwitterionic behavior at physiological pH, enhancing solubility .

Biological Activity

3-Oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic acid, also known as AKOS BB-3989, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H18N2O5
  • Molecular Weight : 306.31 g/mol
  • CAS Number : [Not specified in the search results]

The compound features a piperazine ring substituted with a phenoxyacetyl group, which is significant for its biological interactions.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : A study synthesized a series of phenoxy-piperazine derivatives and evaluated their inhibitory activity against PTP1B, an important target in diabetes treatment. The compound demonstrated significant inhibition rates of up to 35.90% at a concentration of 100 μM, indicating its potential as an antidiabetic agent .
  • Antidiabetic Activity : In vivo studies showed that specific derivatives normalized plasma glucose levels in diabetic models, suggesting that the compound could be beneficial in managing diabetes .
  • Anti-inflammatory Properties : Compounds structurally related to this compound have been noted for their anti-inflammatory effects, although specific data on this compound's anti-inflammatory activity was not detailed in the search results.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
PTP1B Inhibition31.58% to 35.90% inhibition at 100 μM
Antidiabetic EffectNormalization of plasma glucose levels in diabetic models
Anti-inflammatory PotentialRelated compounds show anti-inflammatory effects

Case Studies

  • Antidiabetic Studies : In a study evaluating various phenoxy-piperazine derivatives, compound 4a exhibited a notable reduction in plasma glucose levels by approximately 40.3% at a dosage of 100 mg/kg in a sugar-loaded model . This suggests that modifications to the piperazine structure can enhance therapeutic efficacy.
  • Docking Studies : Molecular docking studies have revealed that hydrogen bonding with specific amino acids (e.g., Arg221) plays a crucial role in the binding affinity and activity of these compounds against PTP1B, providing insights into their mechanism of action .

Q & A

Q. How are degradation products identified under accelerated stability testing conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS reveal breakdown products. High-resolution MS and tandem fragmentation map structural modifications. Comparative NMR analysis of stressed vs. pristine samples identifies hydrolyzed or oxidized species ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid
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3-oxo-3-[4-(2-phenoxyacetyl)piperazin-1-yl]propanoic Acid

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